Isorugosin E
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Overview
Description
Isorugosin E is a dimeric hydrolyzable tannin, a type of polyphenolic compound, found in the leaves of Liquidambar formosana, a tree indigenous to the southern part of China and planted on roadsides in Japan . This compound belongs to the ellagitannin family and is known for its complex structure and significant biological activities.
Preparation Methods
The synthesis of isorugosin E involves multiple steps, including esterification and biaryl coupling reactions. One of the synthetic routes includes the esterification between optically active valoneic acid and glucose derivatives . The key steps in the synthesis involve:
Esterification: Formation of ester bonds between valoneic acid and glucose derivatives.
Biaryl Coupling: Intramolecular biaryl coupling reaction facilitated by palladium catalysts.
Chemical Reactions Analysis
Isorugosin E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly involving hydroxyl groups, can lead to the formation of derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isorugosin E has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the properties and reactions of ellagitannins.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its potential anti-HIV, antitumor, and enzyme inhibitory activities.
Mechanism of Action
The mechanism of action of isorugosin E involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Isorugosin E is unique among ellagitannins due to its specific structure and biological activities. Similar compounds include:
Isorugosin B: Another dimeric ellagitannin with similar biological activities.
Rugosin E: A regioisomer of this compound with slight structural differences.
Rugosin G: A trimeric ellagitannin with a more complex structure.
These compounds share similar properties but differ in their specific structures and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
135436-51-0 |
---|---|
Molecular Formula |
C75H54O48 |
Molecular Weight |
1723.2 g/mol |
IUPAC Name |
[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[[3,4,11,17,18,19-hexahydroxy-8,14-dioxo-10-[3-oxo-1,2-bis[(3,4,5-trihydroxybenzoyl)oxy]propyl]-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C75H54O48/c76-14-40(116-66(104)17-1-26(77)46(90)27(78)2-17)62(119-67(105)18-3-28(79)47(91)29(80)4-18)61-38(89)15-113-70(108)21-9-34(85)51(95)56(100)43(21)45-24(73(111)118-61)13-39(54(98)58(45)102)115-60-25(12-37(88)53(97)59(60)103)74(112)123-75-65(122-69(107)20-7-32(83)49(93)33(84)8-20)64(121-68(106)19-5-30(81)48(92)31(82)6-19)63-41(117-75)16-114-71(109)22-10-35(86)50(94)55(99)42(22)44-23(72(110)120-63)11-36(87)52(96)57(44)101/h1-14,38,40-41,61-65,75,77-103H,15-16H2 |
InChI Key |
DKYBOMBXUDTZAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)OC4=C(C(=C(C=C4C(=O)OC5C(C(C6C(O5)COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)C(C(C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Origin of Product |
United States |
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